molecular formula C7H13N3O B012331 N-(3-methyl-5-isoxazolylmethyl)ethylenediamine CAS No. 105829-37-6

N-(3-methyl-5-isoxazolylmethyl)ethylenediamine

Cat. No. B012331
M. Wt: 155.2 g/mol
InChI Key: AIWQYGFZDJCCIN-UHFFFAOYSA-N
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Patent
US05428032

Procedure details

Ethylenediamine (30 g) was dissolved in 120 g of acetonitrile, and a solution of 17.6 g of 5-bromomethyl-3-methylisoxazole in 30 ml of acetonitrile was added dropwise at 5° to 10° C. After the addition, the mixture was stirred for 1 hour with a care taken not to permit the temperature of the reaction system to rise above 20° C. Then, most of the volatile materials were removed under vacuum (less than 2 mmHg) while maintaining the bath temperature at 20° C. Ice water was added to the residue, and the mixture was extracted with dichloromethane. The dichloromethane layer was dehydrated, and dichloromethane was distilled off under reduced pressure to give 10.0 g of N-(3-methyl-5-isoxazolylmethyl)ethylenediamine (purity about 95%) as a colorless oil.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
solvent
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].Br[CH2:6][C:7]1[O:11][N:10]=[C:9]([CH3:12])[CH:8]=1>C(#N)C>[CH3:12][C:9]1[CH:8]=[C:7]([CH2:6][NH:3][CH2:2][CH2:1][NH2:4])[O:11][N:10]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
120 g
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
17.6 g
Type
reactant
Smiles
BrCC1=CC(=NO1)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour with a care
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
to rise above 20° C
CUSTOM
Type
CUSTOM
Details
Then, most of the volatile materials were removed under vacuum (less than 2 mmHg)
ADDITION
Type
ADDITION
Details
Ice water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
DISTILLATION
Type
DISTILLATION
Details
dichloromethane was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=NOC(=C1)CNCCN
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.